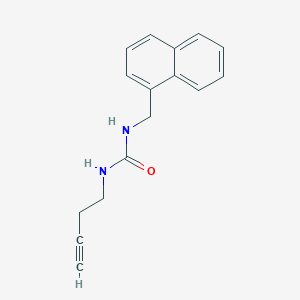

1-(But-3-yn-1-yl)-3-(naphthalen-1-ylmethyl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-but-3-ynyl-3-(naphthalen-1-ylmethyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O/c1-2-3-11-17-16(19)18-12-14-9-6-8-13-7-4-5-10-15(13)14/h1,4-10H,3,11-12H2,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEVCBIJRZZXSTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCNC(=O)NCC1=CC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(But-3-yn-1-yl)-3-(naphthalen-1-ylmethyl)urea typically involves the reaction of but-3-yn-1-amine with naphthalen-1-ylmethyl isocyanate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(But-3-yn-1-yl)-3-(naphthalen-1-ylmethyl)urea can undergo various types of chemical reactions, including:

Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

Reduction: The alkyne group can be reduced to form alkenes or alkanes.

Substitution: The urea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe for studying biological processes involving urea derivatives.

Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.

Industry: Possible applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(But-3-yn-1-yl)-3-(naphthalen-1-ylmethyl)urea would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The alkyne and naphthalene groups could play a role in binding to these targets through hydrophobic interactions and π-π stacking.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

2.1.1. Diynyl Ureas (1,3-Di(alkynyl) Ureas)

Compounds such as 1,3-di(prop-2-yn-1-yl) urea (13) , 1,3-di(but-3-yn-1-yl) urea (14) , and 1,3-di(pent-4-yn-1-yl) urea (15) () share the alkyne functionality but lack the naphthalene moiety. These symmetrical di-alkynes are primarily used as crosslinkers in polymer chemistry. In contrast, the asymmetrical structure of 1-(But-3-yn-1-yl)-3-(naphthalen-1-ylmethyl)urea allows for dual functionality: the alkyne enables bioconjugation, while the naphthalene enhances membrane permeability or target binding in biological systems .

2.1.2. Chlorinated Urea Derivatives 1-[1-(2,4-Dichlorophenyl)ethyl]-3-(1-naphthyl)urea () replaces the alkyne with a dichlorophenyl group. The chlorine atoms enhance electronegativity and bioactivity, often seen in agrochemicals or antimicrobial agents.

2.1.3. Sulfonated Naphthalene Ureas

Derivatives like N-[3-(1-naphthalenesulfonyloxy)phenyl]-N’-[4-(1-naphthalenesulfonyloxy)phenyl]urea () incorporate sulfonyloxy groups, which are bulky and polar. These groups increase solubility in polar solvents and acidity (via sulfonic acid dissociation), unlike the hydrophobic naphthalenylmethyl group in the target compound. Such sulfonated ureas are often employed in coatings or surfactants .

Physicochemical Properties

| Compound Name | Key Substituents | Molecular Weight (Relative) | Solubility Profile | Melting Point Trend |

|---|---|---|---|---|

| This compound | But-3-ynyl, naphthalenylmethyl | High | Low (hydrophobic) | High (aromatic stacking) |

| 1,3-di(but-3-yn-1-yl) urea (14) | Two but-3-ynyl groups | Moderate | Moderate (polar alkyne) | Moderate |

| 1-[1-(2,4-dichlorophenyl)ethyl]-3-(1-naphthyl)urea | Dichlorophenyl, ethyl | High | Low (chlorinated) | High (rigid structure) |

| N-[3-(1-naphthalenesulfonyloxy)phenyl]-N’-[4-(1-naphthalenesulfonyloxy)phenyl]urea | Sulfonyloxy, naphthalene | Very high | High (polar) | Variable |

- Hydrophobicity : The naphthalene group in the target compound reduces water solubility compared to diynyl ureas but enhances lipid bilayer penetration .

- Reactivity : The terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a feature absent in chlorinated or sulfonated analogues .

Analytical Characterization

Biological Activity

1-(But-3-yn-1-yl)-3-(naphthalen-1-ylmethyl)urea is a synthetic organic compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its synthesis, biological properties, mechanisms of action, and comparisons with related compounds.

The compound is synthesized through the reaction of but-3-yn-1-amine with naphthalen-1-ylmethyl isocyanate. The reaction is typically conducted in an inert atmosphere to prevent side reactions, with optimal conditions including room temperature stirring to ensure complete conversion. The molecular formula is C16H16N2O, and it possesses a molecular weight of 252.31 g/mol.

Chemical Structure:

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. Notably, studies have reported its effectiveness against breast, lung, and liver cancer cells. The mechanism of action appears to involve the inhibition of critical signaling pathways that regulate cancer cell proliferation and survival. Furthermore, it has been shown to induce apoptosis in malignant cells, enhancing its profile as a potential anti-cancer agent .

Table 1: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Breast Cancer | < 20 | Induction of apoptosis |

| Lung Cancer | < 25 | Inhibition of proliferation pathways |

| Liver Cancer | < 30 | Modulation of signaling pathways |

The biological activity of this compound is attributed to its structural features that facilitate interactions with biological targets. The alkyne group and naphthalene moiety are believed to play critical roles in binding to enzymes or receptors involved in cancer progression. These interactions are primarily mediated through hydrophobic contacts and π–π stacking interactions .

Comparative Analysis

When compared to structurally similar compounds such as 1-(But-3-yn-1-yl)-3-(phenylmethyl)urea and 1-(But-3-yn-1-y)-3-(benzyl)urea , the presence of the naphthalene moiety in this compound contributes unique electronic and steric properties that potentially enhance its biological activity. This uniqueness may influence its reactivity and interactions in various biological contexts .

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Feature | Key Biological Activity |

|---|---|---|

| 1-(But-3-yn-1-y)-3-(phenylmethyl)urea | Phenyl group | Moderate anticancer activity |

| 1-(But-3-yn-1-y)-3-(benzyl)urea | Benzyl group | Lower potency than naphthalene |

| 1-(But-3-yn-1-y)-3-(naphthalen-1-y)methylurea | Naphthalene group | Significant anticancer activity |

Case Studies and Research Findings

Several studies have highlighted the compound's potential as a therapeutic agent:

- Study on Antitumor Activity : A recent study demonstrated that 1-(But-3-yn-1-y)-3-(naphthalen-1-y)methylurea significantly inhibited tumor growth in xenograft models, showcasing its potential for further development as an anti-cancer drug .

- Mechanistic Insights : Molecular dynamics simulations revealed that the compound interacts predominantly through hydrophobic contacts with target proteins involved in cancer cell survival .

Q & A

Q. What strategies improve the compound’s metabolic stability for in vivo studies?

- Solutions :

- Prodrug design : Mask the urea group as a carbamate ester for enhanced plasma stability .

- Formulation : Use lipid-based nanoparticles (e.g., DOPC liposomes) to bypass rapid hepatic clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.